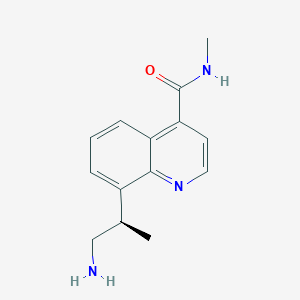
3-Ethyl-2-(2-methylbenzyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-2-(2-methylbenzyl)pyrrolidine is a heterocyclic organic compound that belongs to the pyrrolidine family Pyrrolidines are five-membered nitrogen-containing rings that are widely used in organic synthesis and medicinal chemistry due to their versatile reactivity and biological activity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-(2-methylbenzyl)pyrrolidine can be achieved through several methods. One common approach involves the reaction of 2-methylbenzylamine with ethyl acrylate under basic conditions to form the corresponding N-substituted pyrrolidine. The reaction typically proceeds via a Michael addition followed by cyclization. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Another method involves the use of N-allyl-substituted 2-alkynylamines, which undergo regio- and stereoselective carbocyclization in the presence of catalysts such as titanium isopropoxide (Ti(O-iPr)4) and ethylmagnesium bromide (EtMgBr). This method provides high yields of the desired pyrrolidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The choice of catalysts, solvents, and reaction parameters can be optimized to achieve high efficiency and yield. Continuous flow reactors and automated synthesis platforms may also be employed to enhance production scalability and reproducibility.
化学反応の分析
Types of Reactions
3-Ethyl-2-(2-methylbenzyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the pyrrolidine ring to more saturated or reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where substituents on the pyrrolidine ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce more saturated pyrrolidine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different chemical and biological properties.
科学的研究の応用
3-Ethyl-2-(2-methylbenzyl)pyrrolidine has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. Its reactivity and functional groups make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound can be used to study the effects of pyrrolidine derivatives on biological systems. It may serve as a ligand for receptors or enzymes, helping to elucidate their mechanisms of action.
Industry: In the industrial sector, this compound can be used in the production of fine chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 3-Ethyl-2-(2-methylbenzyl)pyrrolidine involves its interaction with molecular targets such as receptors, enzymes, or other proteins. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Pyrrolidine: The parent compound of the pyrrolidine family, lacking the ethyl and 2-methylbenzyl substituents.
N-Methylpyrrolidine: A derivative with a methyl group on the nitrogen atom.
2-Phenylpyrrolidine: A derivative with a phenyl group at the 2-position of the pyrrolidine ring.
Uniqueness
3-Ethyl-2-(2-methylbenzyl)pyrrolidine is unique due to the presence of both ethyl and 2-methylbenzyl substituents, which enhance its chemical properties and potential applications. These substituents can influence the compound’s reactivity, binding affinity, and biological activity, making it distinct from other pyrrolidine derivatives.
特性
分子式 |
C14H21N |
|---|---|
分子量 |
203.32 g/mol |
IUPAC名 |
3-ethyl-2-[(2-methylphenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C14H21N/c1-3-12-8-9-15-14(12)10-13-7-5-4-6-11(13)2/h4-7,12,14-15H,3,8-10H2,1-2H3 |
InChIキー |
MNLUGPNBUDYQJE-UHFFFAOYSA-N |
正規SMILES |
CCC1CCNC1CC2=CC=CC=C2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Fluoro-5-thia-2-azaspiro[3.4]octane Hydrochloride](/img/structure/B13121943.png)
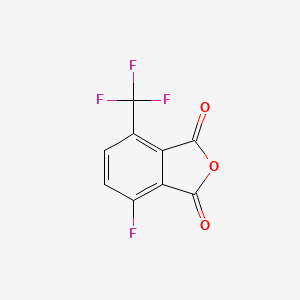
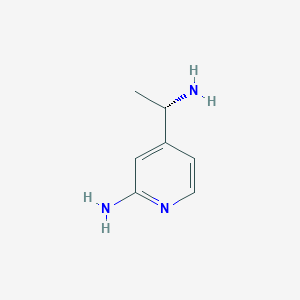

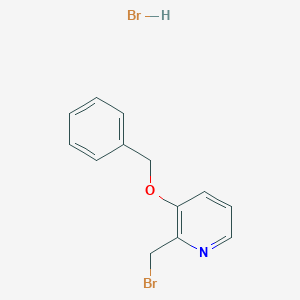
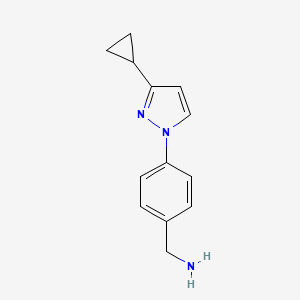

![2-(Benzo[d]thiazol-6-yl)-2-oxoaceticacid](/img/structure/B13121977.png)
![2-(p-Tolyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B13121983.png)
![2-[(Z)-3,3-dimethylbut-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13121986.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]imidodicarbonimidic diamide](/img/structure/B13121990.png)


